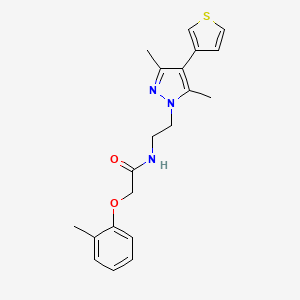

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2S/c1-14-6-4-5-7-18(14)25-12-19(24)21-9-10-23-16(3)20(15(2)22-23)17-8-11-26-13-17/h4-8,11,13H,9-10,12H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDWFGMXQMPTGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCCN2C(=C(C(=N2)C)C3=CSC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine derivatives.

Introduction of the thiophene ring: This step might involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the pyrazole core.

Attachment of the acetamide group: This can be done through an acylation reaction, where an acyl chloride reacts with an amine to form the acetamide linkage.

Final assembly: The final step involves linking the o-tolyloxy group to the acetamide through an etherification reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

-

Conditions :

-

Outcome : Hydrolysis produces 2-(o-tolyloxy)acetic acid and 2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethylamine .

Nucleophilic Substitution at the Ether Linkage

The o-tolyloxy group (aryl ether) may undergo cleavage under strong nucleophiles:

-

Reagents :

-

Products : Formation of 2-hydroxyacetamide derivatives or substitution with thiols/amines .

Thiophene Ring

The thiophene moiety undergoes electrophilic substitution (e.g., sulfonation, nitration):

-

Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the α-position .

-

Sulfonation : SO₃ in CH₂Cl₂ yields sulfonic acid derivatives.

Pyrazole Ring

The 3,5-dimethylpyrazole ring participates in electrophilic reactions:

-

Bromination : NBS (N-bromosuccinimide) in CCl₄ adds bromine at the 4-position .

-

Mannich Reaction : Formaldehyde and secondary amines form aminomethyl derivatives .

Thiophene Oxidation

Thiophene rings oxidize to sulfoxides or sulfones:

Alkyl Chain Oxidation

The ethyl linker between pyrazole and acetamide may oxidize to a ketone or carboxylic acid under strong oxidizers (e.g., KMnO₄).

Reductive Amination

The ethylamine bridge can react with aldehydes/ketones in reductive amination:

Acylation

The secondary amine reacts with acyl chlorides:

-

Example : Acetylation with acetyl chloride in pyridine.

Cross-Coupling Reactions

The thiophene ring participates in Suzuki-Miyaura coupling with aryl boronic acids:

Mechanistic Insights from Structural Analogs

Scientific Research Applications

Chemistry

In chemistry, “N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs. The presence of the pyrazole and thiophene rings suggests potential interactions with biological targets.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Similar compounds have shown promise in treating various diseases, including cancer, infections, and inflammatory conditions.

Industry

Industrially, “this compound” might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for “N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide” would depend on its specific biological target. Generally, compounds with pyrazole and thiophene rings can interact with enzymes or receptors, modulating their activity. The acetamide group might enhance binding affinity through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Acetamide Group

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide

- Key Differences : The o-tolyloxy group is replaced with a 3-(trifluoromethyl)phenyl substituent.

- Impact: Molecular Weight: Higher (407.5 g/mol vs. ~376.5 g/mol for the target compound) due to fluorine atoms. Hydrophobic Interactions: The CF₃ group may strengthen hydrophobic binding in biological targets.

N-[2-(7-methoxy-1-naphthyl)ethyl] acetamide

- Key Differences : A naphthyl group replaces the pyrazole-thiophene system.

- Impact :

- Aromatic Stacking : The planar naphthyl group facilitates π-π interactions, unlike the sterically hindered o-tolyloxy group.

- Synthesis Focus : The patent emphasizes amorphous form synthesis, suggesting crystallinity differences could affect bioavailability.

Modifications on the Pyrazole Core

Compound 3 () : N-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetamide

- Key Differences : Incorporates a phenyldiazenyl (azobenzene) group and azidoethoxy side chain.

- Impact :

- Reactivity : The azide group enables click chemistry for bioconjugation, a feature absent in the target compound.

- Synthetic Yield : Moderate (34%), indicating challenges in introducing multiple functional groups.

Compound 189 () : Difluoromethyl-pyrazole-indazolyl-pyridinyl acetamide

- Key Differences : Difluoromethyl groups on pyrazole and a complex indazolyl-pyridinyl substituent.

- Impact :

- Bioactivity : The indazole-pyridine system may enhance kinase inhibition or receptor binding.

- Molecular Complexity : Higher molecular weight and steric bulk likely reduce synthetic scalability.

Structural and Functional Data

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide is a compound of interest due to its potential biological activities. This compound, characterized by the presence of both pyrazole and thiophene moieties, has been studied for various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of 330.4 g/mol. The structure features a pyrazole ring substituted with a thiophene group and an o-tolyloxy acetamide side chain.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains. A comparative study demonstrated that certain pyrazole derivatives exhibited zones of inhibition against Escherichia coli, Staphylococcus aureus, and other pathogens (Table 1).

| Compound | E. coli (mm) | S. aureus (mm) |

|---|---|---|

| 3a | 8 | 12 |

| 3b | 9 | 11 |

| 3c | 14 | 12 |

| 3d | 15 | 14 |

This data indicates that the presence of specific functional groups in the pyrazole structure can enhance antimicrobial efficacy .

Anti-inflammatory Activity

Pyrazole derivatives are also known for their anti-inflammatory properties. Research suggests that compounds containing thiophene rings exhibit significant inhibition of pro-inflammatory cytokines. In vitro assays have shown that these compounds can effectively reduce inflammation markers in cell cultures, indicating their potential as therapeutic agents in inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Pyrazole derivatives have been reported to induce apoptosis in cancer cells through multiple mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For example, some studies have demonstrated that these compounds can inhibit tumor growth in xenograft models .

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives, including variations of this compound. The study found that modifications to the thiophene and pyrazole rings significantly affected their biological activity profiles. In particular, compounds with electron-donating groups showed enhanced anticancer activity compared to their electron-withdrawing counterparts .

Q & A

Q. What are the standard synthetic protocols for this acetamide derivative, and how can reaction progress be monitored?

Methodological Answer: A common approach involves coupling reactions using carbodiimide reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane with triethylamine as a base. Reaction progress is monitored via thin-layer chromatography (TLC), typically using pet-ether or ethanol-dioxane mixtures for recrystallization . For example, describes a similar synthesis where 4-aminoantipyrine reacts with dichlorophenylacetic acid under reflux (3 hours), yielding a crystalline product after recrystallization.

Q. Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- 1H-NMR and 13C-NMR to confirm substituent integration and connectivity (e.g., distinguishing pyrazole, thiophene, and o-tolyloxy moieties).

- Mass spectrometry (MS) to verify molecular weight and fragmentation patterns.

- X-ray crystallography (if single crystals are obtained) to resolve bond angles and dihedral conformations .

Q. How do reaction conditions (solvent, catalyst) influence yield in similar acetamide syntheses?

Q. How do steric and electronic effects dictate molecular conformation in crystalline states?

Methodological Answer: X-ray crystallography reveals dihedral angles between aromatic rings (e.g., 80.70° between the amide group and dichlorophenyl ring in a related compound) . Steric repulsion between substituents (e.g., thiophen-3-yl and o-tolyloxy groups) forces non-planar arrangements, while hydrogen bonding (N–H⋯O) stabilizes dimers with R22(10) motifs. Computational tools like Mercury or PLATON can model these interactions .

Q. What mechanistic insights explain substituent-dependent reactivity in nucleophilic substitution reactions?

Methodological Answer: The chlorine atom in chloroacetamide derivatives undergoes nucleophilic substitution (e.g., with amines or thiols) depending on electronic effects. Electron-withdrawing groups (e.g., pyrazole) increase electrophilicity at the carbonyl carbon, accelerating substitution. Kinetic studies using HPLC or in-situ IR spectroscopy can track intermediate formation .

Q. How can computational modeling predict metabolic stability or toxicity profiles?

Methodological Answer:

- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity toward cytochrome P450 enzymes.

- Molecular Dynamics (MD): Simulates interactions with biological targets (e.g., enzymes or receptors) to predict binding affinity.

- ADMET Prediction Tools: Use SwissADME or ProTox-II to evaluate bioavailability and toxicity .

Contradictions and Resolution in Data Interpretation

Q. Why do similar acetamide derivatives exhibit divergent hydrolysis rates under acidic vs. basic conditions?

Methodological Answer: Hydrolysis rates depend on the stability of the tetrahedral intermediate. Electron-donating groups (e.g., methyl on pyrazole) stabilize the intermediate under basic conditions, accelerating hydrolysis. Conversely, steric hindrance from bulky substituents (e.g., o-tolyloxy) slows acid-catalyzed hydrolysis. Comparative kinetic studies using pH-controlled NMR experiments can resolve these discrepancies .

Q. How do conflicting crystallographic data on hydrogen bonding motifs arise, and how are they reconciled?

Methodological Answer: Variations in solvent polarity or crystallization methods (e.g., slow evaporation vs. diffusion) alter packing efficiencies. For example, reports R22(10) dimers, while other studies may show chain-like motifs. Repeating crystallization in different solvents (e.g., DCM vs. DMSO) and refining data with SHELXL can validate reproducibility .

Methodological Optimization

Q. What strategies improve recrystallization efficiency for high-purity samples?

Methodological Answer:

- Solvent Pair Screening: Test polar/non-polar combinations (e.g., ethanol-pet ether) to maximize yield and purity.

- Gradient Cooling: Slowly reduce temperature from reflux to 4°C to favor large crystal growth.

- Seeding: Introduce pre-formed crystals to nucleate homogeneous crystallization .

Q. How are reaction conditions optimized for scalability without compromising yield?

Methodological Answer:

- DoE (Design of Experiments): Use factorial designs to test variables (temperature, catalyst loading, solvent volume).

- Continuous Flow Reactors: Enhance heat/mass transfer for exothermic reactions (e.g., coupling steps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.